![molecular formula C10H20O2SSi B2882510 3-[叔丁基(二甲基)甲硅烷基氧基]噻环-3-甲醛 CAS No. 2416231-31-5](/img/structure/B2882510.png)

3-[叔丁基(二甲基)甲硅烷基氧基]噻环-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

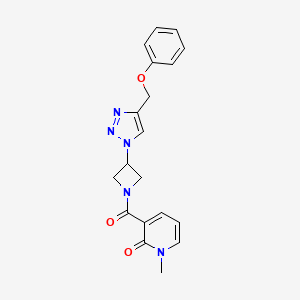

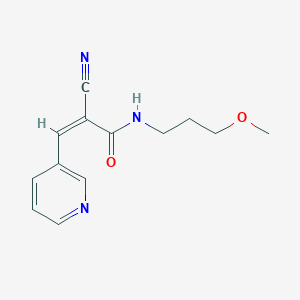

This compound contains a thietane ring, which is a heterocyclic compound with a four-membered ring containing three carbon atoms and one sulfur atom. It also has an aldehyde functional group attached to the ring, and a tert-butyl(dimethyl)silyl ether group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable thietane precursor with a tert-butyl(dimethyl)silyl protected aldehyde . The tert-butyl(dimethyl)silyl group is often used as a protecting group in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the characteristic tetrahedral geometry of the thietane ring, with the oxygen of the aldehyde group and the oxygen of the silyl ether group likely in axial positions .Chemical Reactions Analysis

The aldehyde group is a reactive functional group that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The silyl ether group can act as a protecting group and can be removed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .科学研究应用

有机合成和材料科学应用

合成和光物理性质:叔丁基-1,3-二甲基芘 5-甲醛衍生物的合成在有机光电应用中显示出希望。由于其独特的光物理性质,这些化合物在有机发光二极管 (OLED) 等领域表现出巨大的潜力。这项研究为在新型光电材料的开发中利用类似的化学结构开辟了可能性 (Hu 等人,2013).

化学战剂检测:一种衍生物,即 (E)-芘-1-甲醛 O-叔丁基二甲基甲硅烷基肟,被开发用于检测化学战神经毒剂。该应用强调了此类化学物质在安全和国防技术中的重要性,展示了当暴露于神经毒剂时快速响应和可见的颜色变化 (Lee 等人,2012).

不对称合成和催化

胺的不对称合成:结构和合成用途相关的 N-叔丁基磺酰亚胺作为胺的不对称合成的通用中间体。这些化合物促进了多种高对映选择性胺的产生,展示了叔丁基(二甲基)甲硅烷基在合成过程中立体化学控制中作为保护基团的效用 (Ellman 等人,2002).

催化合成应用:某些甲硅烷基保护化合物与有机锂试剂的反应性表明在催化和合成方法中具有潜在应用。这一方面对于开发新的合成途径和提高化学转化的效率至关重要 (Gimisis 等人,2003).

药物开发和生物学研究

- 增强药物细胞毒性:叔丁基二甲基甲硅烷基被认为在增强药物对人肿瘤细胞的细胞毒活性中发挥重要作用。这一发现对于设计更有效的癌症疗法至关重要,展示了修改化学结构如何导致改善的生物活性 (Donadel 等人,2005).

作用机制

Target of Action

It’s known that this compound is a type of silyl ether , which are commonly used as protective groups in organic synthesis . They protect reactive hydroxyl groups and can be selectively deprotected when needed .

Mode of Action

The compound acts as a protective group for sensitive hydroxyl functionalities during chemical reactions . It forms a stable complex with the hydroxyl group, preventing it from participating in unwanted reactions. When the protective group is no longer needed, it can be removed using specific reagents .

Biochemical Pathways

Silyl ethers like this compound play a crucial role in multi-step organic synthesis procedures, where protection and deprotection of functional groups guide the course of the reactions .

Result of Action

The primary result of the action of this compound is the protection of sensitive hydroxyl groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions. The compound itself remains unchanged until it is deliberately removed.

Action Environment

The action of 3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde is influenced by various environmental factors. For instance, the stability of the protective group can be affected by the pH of the solution . Furthermore, the compound is sensitive to moisture and needs to be stored under an inert atmosphere .

安全和危害

未来方向

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2SSi/c1-9(2,3)14(4,5)12-10(6-11)7-13-8-10/h6H,7-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVDOLGUXLSZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CSC1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)

![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)

![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)